NCX 1000 mechanism of action
NCX 1000 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of NCX 1000
Introduction
NCX 1000 is a novel chemical entity developed as a potential therapeutic for portal hypertension, a severe complication arising from chronic liver diseases such as cirrhosis.[1][2][3] It is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), a compound known to be selectively metabolized by hepatocytes.[2][3][4] The rationale behind its design is to selectively deliver nitric oxide to the liver's microcirculation, thereby addressing the intrahepatic vasodilation deficiency that characterizes portal hypertension, without inducing systemic hypotension.[1][5]
Portal hypertension results from an increase in both intrahepatic resistance and portal blood inflow.[1] A key contributor to the increased resistance is a deficiency of endothelial NO production and an increased contraction of hepatic stellate cells (HSCs).[2][3][6] NCX 1000 was engineered to counteract these pathological changes by acting as a liver-targeted NO donor.[1]
Core Mechanism of Action
The primary mechanism of action of NCX 1000 is the localized release of nitric oxide within the liver, leading to the activation of the NO-cyclic guanosine monophosphate (cGMP) signaling pathway.
-
Hepatic Uptake and Metabolism : Following administration, NCX 1000 is preferentially taken up by the liver. Both parenchymal (hepatocytes) and non-parenchymal cells, particularly hepatic stellate cells (HSCs), are capable of metabolizing NCX 1000.[1][2][6] This metabolism cleaves the NO-releasing moiety from the parent UDCA molecule.
-
Nitric Oxide Release : The enzymatic metabolism of NCX 1000 results in the release of biologically active NO directly into the liver microcirculation.[1][2][4] This localized release is a key design feature intended to maximize therapeutic effects in the liver while minimizing systemic side effects.[1]
-
Activation of Soluble Guanylate Cyclase (sGC) : The released NO diffuses into target cells, primarily vascular smooth muscle cells and HSCs, where it binds to and activates the enzyme soluble guanylate cyclase (sGC).
-
Increase in cGMP Levels : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][5] Preclinical studies have confirmed that administration of NCX 1000 leads to a significant increase in cGMP concentrations within the liver.[1][5]
-
Physiological Response : The elevation of intracellular cGMP initiates a signaling cascade that results in smooth muscle relaxation (vasodilation) and inhibition of HSC contraction.[2][3][5][6] This counteracts the excessive vasoconstriction within the cirrhotic liver, reduces intrahepatic resistance, and consequently lowers portal pressure.[2][5]
The following diagram illustrates the core signaling pathway of NCX 1000.
Caption: Signaling pathway of NCX 1000 in hepatic cells.
Quantitative Data from Preclinical and Clinical Studies
The effects of NCX 1000 have been quantified in various experimental and clinical settings.
Table 1: In Vitro Efficacy of NCX 1000
| Parameter | Model | Concentration | Result | Source |
| Protection against Apoptosis | Primary mouse hepatocytes | ED₅₀ = 16 µM | Concentration-dependent protection against acetaminophen-induced mitochondrial depolarization. | [7][8] |
| HSC Contraction | Fetal Calf Serum (FCS)-induced HSCs | 100 µM | Inhibited HSC contraction, similar to the NO donor SNAP. | [2][4] |
| Nitrite/Nitrate Release | Hepatic Stellate Cells (HSCs) | 100 µM | Increased nitrite/nitrate in cell supernatants, indicating NO release. | [2][4] |
Table 2: In Vivo Efficacy of NCX 1000 in Animal Models
| Parameter | Model | Dosage | Result | Source |
| Portal Pressure | Bile Duct Ligated (BDL) cirrhotic rats | 28 mg/kg/day for 5 days | Significant decrease in portal pressure (P<0.01) vs. control. | [5] |
| Intrahepatic Resistance | Isolated perfused liver from BDL rats | 28 mg/kg/day for 5 days | 60% reduction in vasoconstriction caused by 30 µM norepinephrine (P<0.001). | [5] |
| Liver cGMP Levels | BDL and sham-operated rats | 28 mg/kg/day for 5 days | Significant increase in liver nitrite/nitrate and cGMP concentrations. | [5] |
| Mortality | Acetaminophen (APAP)-intoxicated mice | 40 µmol/kg | Reduced mortality from 60% to 25% (P<0.01). | [7][8] |
Table 3: Phase 2a Clinical Trial Data in Patients with Cirrhosis
| Parameter | Treatment Group | Baseline (Mean ± SD) | After 16 Days (Mean ± SD) | P-value | Source |
| Hepatic Venous Pressure Gradient (HVPG) | NCX 1000 (n=9) | 16.7 ± 3.8 mm Hg | 17.1 ± 3.8 mm Hg | 0.596 | [9] |
| Systolic Blood Pressure | NCX 1000 (n=9) | 136 ± 7 mm Hg | 121 ± 11 mm Hg | 0.003 | [9] |
| Hepatic Blood Flow (HBF) | NCX 1000 (n=9) | 1129 ± 506 ml/min | 904 ± 310 ml/min | 0.043 | [9] |
Note: The clinical trial results suggest that in humans, NCX 1000 had systemic effects and did not selectively act on the intrahepatic circulation as predicted by animal models.[9]
Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Cirrhosis and Portal Hypertension in Rats
This model was used to assess the long-term effects of NCX 1000 on the development of fibrosis and portal hypertension.[2][3]
-
Induction : Male Wistar rats are treated with intraperitoneal (i.p.) injections of CCl₄ (e.g., twice a week) for several weeks to induce progressive liver fibrosis and cirrhosis.
-
Treatment Groups :
-
Control (vehicle only).
-
CCl₄ + vehicle.
-
CCl₄ + UDCA (e.g., 15 mg/kg/day, by gavage).
-
CCl₄ + NCX 1000 (e.g., 15 mg/kg/day, by gavage).[4]
-
-
Endpoints Measurement : After the treatment period, animals are anesthetized for hemodynamic measurements. Portal pressure is measured directly by cannulating the portal vein. Liver tissue is collected for histological analysis of fibrosis (e.g., collagen deposition) and measurement of nitrite/nitrate and cGMP content. The presence of ascites is also recorded.[2][3]
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the rat CCl₄ model.
Hepatic Stellate Cell (HSC) Contraction Assay
This in vitro assay directly measures the effect of NCX 1000 on the contractility of HSCs, a key dynamic component of intrahepatic resistance.[2]
-
Cell Culture : Primary HSCs are isolated from rat livers and cultured. Activation is induced by plating on plastic and culturing for several days.
-
Contraction Induction : Activated HSCs are embedded in a collagen gel matrix. Contraction is stimulated by adding a contractile agonist, such as Fetal Calf Serum (FCS).
-
Treatment : Test compounds (NCX 1000, UDCA, or a positive control like S-nitroso-N-acetylpenicillamine - SNAP) are added to the culture medium at specified concentrations (e.g., 100 µM).[4]
-
Measurement : The degree of HSC contraction is quantified by measuring the change in the surface area of the collagen gel over time. A reduction in gel area indicates cell contraction.
Logical Relationship of NCX 1000 Components
NCX 1000 is a conjugate of two distinct molecules: UDCA and an NO-donating moiety. Preclinical studies suggest these components may have complementary effects in the context of liver disease.
-
UDCA Moiety : Ursodeoxycholic acid itself has known cytoprotective and anti-fibrotic properties. In experimental models of liver injury, both UDCA and NCX 1000 were shown to reduce liver collagen deposition, indicating that the UDCA backbone contributes to the anti-fibrotic effect.[2][3][6]
-
NO-Donating Moiety : The nitric oxide released from NCX 1000 is responsible for the primary hemodynamic effect. It directly causes vasodilation and relaxation of HSCs, reducing the dynamic component of intrahepatic resistance.[2][5] This effect was observed with NCX 1000 but not with UDCA alone.[2][3]
The diagram below outlines this dual-component contribution.
Caption: Dual contribution of NCX 1000's molecular components.
Conclusion
NCX 1000 is a liver-targeted nitric oxide donor whose mechanism of action is centered on the NO-sGC-cGMP signaling pathway. In extensive preclinical studies, it demonstrated efficacy in reducing intrahepatic resistance and portal pressure by relaxing hepatic stellate cells and promoting vasodilation. It also exhibited anti-fibrotic and cytoprotective effects. However, translation to human subjects proved challenging, as a Phase 2a trial did not show a reduction in portal pressure and revealed systemic vasodilatory effects, indicating a lack of liver-selectivity in patients with cirrhosis.[9] This highlights the complexities of targeting the liver vasculature and the differences between animal models and human pathophysiology in portal hypertension.
References
- 1. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
